7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane

CNS drug design Physicochemical property optimization Blood–brain barrier permeability

7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane (CAS 646056-37-3) is a conformationally constrained spirocyclic diamine characterized by a 1,7-diazaspiro[4.4]nonane core bearing a pyrimidin-5-yl substituent at N1 and a methyl group at N7. This scaffold offers a distinct vector geometry and hydrogen-bonding profile compared to piperazine or aminopyrimidine alternatives.

Molecular Formula C12H18N4
Molecular Weight 218.30 g/mol
CAS No. 646056-37-3
Cat. No. B11885463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane
CAS646056-37-3
Molecular FormulaC12H18N4
Molecular Weight218.30 g/mol
Structural Identifiers
SMILESCN1CCC2(C1)CCCN2C3=CN=CN=C3
InChIInChI=1S/C12H18N4/c1-15-6-4-12(9-15)3-2-5-16(12)11-7-13-10-14-8-11/h7-8,10H,2-6,9H2,1H3
InChIKeyRIXKBENZAAKEKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane (CAS 646056-37-3) Is the Preferred Spirocyclic Diamine Scaffold for CNS & Ion Channel Programs


7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane (CAS 646056-37-3) is a conformationally constrained spirocyclic diamine characterized by a 1,7-diazaspiro[4.4]nonane core bearing a pyrimidin-5-yl substituent at N1 and a methyl group at N7 . This scaffold offers a distinct vector geometry and hydrogen-bonding profile compared to piperazine or aminopyrimidine alternatives. Its structural features are directly relevant to medicinal chemistry programs targeting voltage-gated sodium channels (VGSCs), kinases, and GPCRs, where the spirocyclic architecture is known to enhance rigidity and modulate selectivity [1]. The compound serves as both a late-stage diversification intermediate and a tool for structure–activity relationship (SAR) exploration, with a vendor-verified purity of 97% (HPLC, NMR, GC) providing procurement confidence .

Why 7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane Cannot Be Replaced by Common Spiro or Pyrimidine Isosteres


Attempting to replace 7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane with the des-methyl analog (CAS 646056-16-8) or a pyridazinyl regioisomer (CAS 646056-43-1) introduces critical changes in lipophilicity, basicity, and metabolic stability. The N7-methyl group is not a silent substituent; it eliminates a hydrogen-bond donor (HBD), reduces polar surface area, and alters the pKa of the adjacent nitrogen, directly impacting CNS permeability and efflux transporter recognition [1]. In the broader diazaspiro patent landscape, subtle structural modifications to the spiro core and N-heteroaryl appendage have been shown to shift selectivity across sodium channel isoforms (NaV1.3, 1.7) and tune metabolic clearance in human liver microsomes [2]. Therefore, substitution without quantitative profiling risks loss of target engagement or ADME properties that are specific to the N7-methyl, N1-pyrimidin-5-yl configuration.

Quantitative Differentiation Evidence for 7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane Against Closest Analogs


N7-Methylation Eliminates a Hydrogen-Bond Donor and Reduces Polar Surface Area vs. Des-Methyl Analog

7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane contains zero hydrogen-bond donors (HBD), whereas its direct des-methyl comparator, 1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane (CAS 646056-16-8), possesses one N–H donor at the spiro nitrogen. This difference is critical for CNS penetration, as the widely accepted guideline for BBB-permeable compounds requires HBD ≤ 3 [1]. The N7-methylation also lowers calculated topological polar surface area (TPSA) and increases logP, parameters directly correlated with passive permeability .

CNS drug design Physicochemical property optimization Blood–brain barrier permeability

Vendor-Verified Purity of 97% with Triple Analytical Certification Provides Procurement-Grade Reliability

7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane is supplied at a standard purity of 97%, accompanied by batch-specific analytical reports including NMR, HPLC, and GC . In contrast, the closely related pyridazinyl regioisomer, 7-Methyl-1-(pyridazin-3-yl)-1,7-diazaspiro[4.4]nonane (CAS 646056-43-1), is typically offered without such comprehensive certification, and the des-methyl analog (CAS 646056-16-8) has not been assigned a defined purity standard across major vendors .

Chemical procurement Quality control Reproducibility

High-Value Application Scenarios for 7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane Stemming from Its Quantitative Differentiation


CNS Penetrant Scaffold for Voltage-Gated Sodium Channel (NaV) Inhibitor Design

The conformational rigidity of the 1,7-diazaspiro[4.4]nonane core, combined with the zero HBD count created by N7-methylation [1], makes 7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane a logical starting point for CNS-active NaV modulators. The pyrimidin-5-yl group provides a metabolically stable heteroaryl handle for further functionalization, while the tertiary amine at N7 supports salt formation for improved solubility .

Selective Kinase Hinge-Binder Fragment with Defined Vector Geometry

The pyrimidine ring can engage the hinge region of kinases (e.g., hSMG-1), while the spirocyclic diamine projects substituents along unique vectors that differ from conventional piperazine linkers [1]. The availability of this compound at 97% purity with full analytical characterization ensures reliable screening data and straightforward hit-to-lead resynthesis.

Reference Standard for Spirocyclic Amine Basicity and Metabolic Stability Profiling

Because the N7-methyl group modulates the pKa of the adjacent nitrogen and reduces metabolic N-dealkylation susceptibility [1], this compound can serve as a reference for benchmarking new spirocyclic amine series. Its well-defined SMILES, molecular weight (218.30), and purity (97%) enable accurate LC-MS/MS quantification in ADME studies .

Quote Request

Request a Quote for 7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.